molecular formula C12H12BrIN2O B2454422 4-Bromo-3-iodo-1-(oxan-2-yl)indazole CAS No. 2375268-16-7

4-Bromo-3-iodo-1-(oxan-2-yl)indazole

Cat. No.: B2454422
CAS No.: 2375268-16-7
M. Wt: 407.049
InChI Key: CVGHNYMSZHCILX-UHFFFAOYSA-N
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Description

4-Bromo-3-iodo-1-(oxan-2-yl)indazole is a heterocyclic compound that features a unique combination of bromine, iodine, and an oxan-2-yl group attached to an indazole core

Properties

IUPAC Name

4-bromo-3-iodo-1-(oxan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrIN2O/c13-8-4-3-5-9-11(8)12(14)15-16(9)10-6-1-2-7-17-10/h3-5,10H,1-2,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGHNYMSZHCILX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C(=CC=C3)Br)C(=N2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrIN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-iodo-1-(oxan-2-yl)indazole typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reactions .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-iodo-1-(oxan-2-yl)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indazole derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

4-Bromo-3-iodo-1-(oxan-2-yl)indazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodo-1-(oxan-2-yl)indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-3-iodo-1-(oxan-2-yl)indazole is unique due to the presence of both bromine and iodine atoms along with the oxan-2-yl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

4-Bromo-3-iodo-1-(oxan-2-yl)indazole is a halogenated indazole derivative that has garnered attention for its potential biological activities. The unique combination of bromine and iodine substituents, along with the oxan-2-yl group, suggests that this compound may exhibit significant pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C10H8BrIN2O\text{C}_{10}\text{H}_{8}\text{BrI}\text{N}_{2}\text{O}

This structure features:

  • Indazole core : A bicyclic structure known for its diverse biological activities.
  • Halogen substituents : The presence of bromine and iodine enhances reactivity and interaction with biological targets.
  • Oxan-2-yl group : Contributes to the compound's solubility and potential binding interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Preliminary studies suggest that it may inhibit certain kinases involved in cell signaling pathways, leading to altered cellular responses related to inflammation and tumor progression.

Anticancer Activity

Research indicates that compounds similar to this compound possess anticancer properties. The halogenation pattern may enhance the compound's ability to bind to DNA or proteins involved in cell cycle regulation. For instance, studies have shown that indazole derivatives can induce apoptosis in cancer cells by activating caspase pathways.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is linked to its ability to inhibit pro-inflammatory cytokines. In vitro studies have demonstrated that indazole derivatives can reduce the expression of TNF-alpha and IL-6 in macrophages, suggesting a mechanism for mitigating inflammatory responses.

Antimicrobial Properties

The antimicrobial activity of this compound has been explored in various studies. Compounds within this class have shown efficacy against bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of essential enzymatic pathways.

Case Studies

Several case studies highlight the biological activities associated with halogenated indazoles:

  • Study on Anticancer Activity :
    • Objective : Evaluate the cytotoxic effects of this compound on various cancer cell lines.
    • Findings : The compound exhibited significant cytotoxicity against breast and lung cancer cell lines with IC50 values in the low micromolar range. Mechanistic studies indicated apoptosis induction via mitochondrial pathways.
  • Anti-inflammatory Study :
    • Objective : Assess the impact of the compound on inflammatory markers in vitro.
    • Results : Treatment with this compound resulted in a marked decrease in TNF-alpha production by activated macrophages, supporting its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy :
    • Objective : Test the antimicrobial activity against Gram-positive and Gram-negative bacteria.
    • Outcomes : The compound displayed broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is presented below:

Compound NameStructure FeaturesBiological Activity
4-Bromo-3-chloro-1-(oxan-2-yil)indazoleChlorine instead of iodineAnticancer, anti-inflammatory
4-Iodo-3-bromo-indazoleNo oxan groupLimited biological activity
4-Bromo-indazoleLacks oxan substitutionAntimicrobial

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